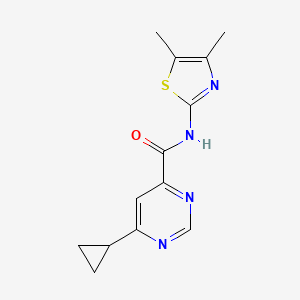

![molecular formula C18H25N B2628858 [5-(1-Adamantyl)-2-ethylphenyl]amine CAS No. 696621-80-4](/img/structure/B2628858.png)

[5-(1-Adamantyl)-2-ethylphenyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

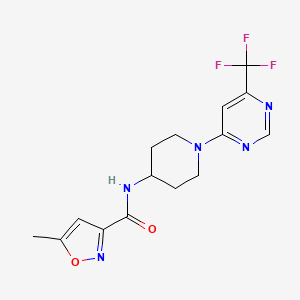

“[5-(1-Adamantyl)-2-ethylphenyl]amine” is a product used for proteomics research . It has a molecular weight of 255.40 and a molecular formula of C18H25N .

Synthesis Analysis

The synthesis of adamantane derivatives like “[5-(1-Adamantyl)-2-ethylphenyl]amine” often involves reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles . Amination of 4-nitrosophenol was carried out by treating with a double excess of amines in pyridine at 20°C .

Molecular Structure Analysis

The molecular structure of “[5-(1-Adamantyl)-2-ethylphenyl]amine” can be represented by the SMILES notation: CCC1=C (C=C (C=C1)C23CC4CC (C2)CC (C4)C3)N .

Chemical Reactions Analysis

Adamantane derivatives like “[5-(1-Adamantyl)-2-ethylphenyl]amine” are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Physical And Chemical Properties Analysis

“[5-(1-Adamantyl)-2-ethylphenyl]amine” has a molecular weight of 255.40 and a molecular formula of C18H25N . More specific physical and chemical properties were not found in the search results.

科学的研究の応用

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, utilized QTAIM approach to characterize intra- and intermolecular interactions. This analysis is crucial for understanding the molecular behavior in various chemical and pharmaceutical contexts El-Emam et al., 2020.

Antiviral Activity

Adamantane derivatives have shown significant antiviral activities. Moiseev et al. (2012) synthesized new adamantane derivatives and tested their activity against the smallpox vaccine virus, noting high anti-smallpox activity in certain derivatives Moiseev et al., 2012.

Sonochemical Activation in Synthesis

Moiseev, Ovchinnikov, and Shadrikova (2011) demonstrated the use of sonochemical activation for synthesizing ethyl 3-(R-imino)adamantyl-1-carboxylates, highlighting an efficient method for preparing biologically active substances. This technique reduces reaction time and avoids tarring of aldehydes Moiseev, Ovchinnikov, & Shadrikova, 2011.

C(sp3)–H Arylation

Lao et al. (2015) described a palladium-catalyzed C–H functionalization logic for the arylation of the adamantyl scaffold. This methodology provides facile access to arylated adamantyl amides and amines, expanding the toolkit for drug modification Lao et al., 2015.

Antimicrobial and Anti-HIV-1 Activity

El-Emam et al. (2004) synthesized compounds with potential antimicrobial and anti-HIV-1 activities, demonstrating the versatility of adamantane derivatives in developing therapeutic agents El-Emam et al., 2004.

Supramolecular Chemistry

Vícha et al. (2011) studied novel anilines bearing 1-adamantyl substituents and their supramolecular complexes with β-cyclodextrin. These findings have implications for drug delivery systems and the design of drug modification strategies Vícha et al., 2011.

Neuroprotective Agents

Joubert et al. (2011) developed fluorescent heterocyclic adamantane amines with multifunctional neuroprotective activity. These compounds hold promise for neurological assay development and treatment strategies Joubert et al., 2011.

将来の方向性

The future directions for “[5-(1-Adamantyl)-2-ethylphenyl]amine” and similar adamantane derivatives involve their potential applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Their unique structural, biological, and stimulus-responsive properties make them promising candidates for future research .

特性

IUPAC Name |

5-(1-adamantyl)-2-ethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N/c1-2-15-3-4-16(8-17(15)19)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNXNFOOKXUKLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(1-Adamantyl)-2-ethylphenyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide](/img/structure/B2628775.png)

![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)

![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)

![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)

![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)

![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)